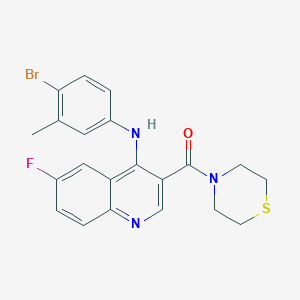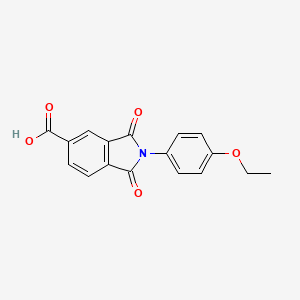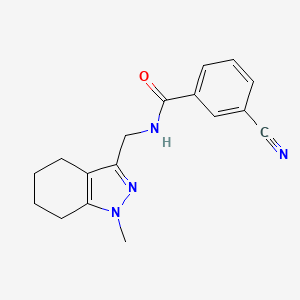![molecular formula C25H21N5O4 B2513119 N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185080-61-8](/img/structure/B2513119.png)
N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4 and its molecular weight is 455.474. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Design of Selective Human A3 Adenosine Receptor Antagonists
Research on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives, including compounds structurally related to N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, has shown significant potential in the design of selective human A3 adenosine receptor antagonists. These compounds have been evaluated for their ability to selectively inhibit the A3 subtype of adenosine receptors, which are implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. The structural modifications of these derivatives have led to insights into the steric and electrostatic requirements for receptor recognition and binding, contributing to the development of potent and selective antagonists (Catarzi et al., 2005).
Anticancer Activity
Another significant area of application for these compounds is in anticancer research. Derivatives of the 1,2,4-triazolo[4,3-a]-quinoline, closely related to the query compound, have been designed and synthesized to meet the structural requirements essential for anticancer activity. These derivatives have been evaluated in vitro for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, with some compounds showing significant cytotoxicity. This research highlights the potential of these compounds in the development of new anticancer agents (Reddy et al., 2015).
Molecular Modeling and SAR Analysis
Structural-activity relationship (SAR) and molecular modeling studies of triazoloquinoxaline derivatives have provided valuable insights into the design of selective ligands for various receptor targets. These studies have explored the impact of different substituents on the molecular framework on binding affinity and selectivity, aiding in the rational design of new compounds with improved biological activities. This approach is crucial for the development of targeted therapies in various therapeutic areas (Lenzi et al., 2006).
Antimicrobial and Antiprotozoal Agents
The synthesis and biological evaluation of quinoxaline derivatives have also been extended to antimicrobial and antiprotozoal activities. A new series of compounds based on the quinoxaline-oxadiazole hybrids has been designed, synthesized, and evaluated for their antimicrobial and antiprotozoal activities. Some of these compounds have displayed promising activities against bacterial, fungal, and Trypanosoma cruzi strains, suggesting their potential as new therapeutic agents for treating infectious diseases (Patel et al., 2017).
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-8-3-6-13-21(16)34-24-23-28-29(15-22(31)26-17-9-7-10-18(14-17)33-2)25(32)30(23)20-12-5-4-11-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKTVAWFOORZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513036.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2513039.png)
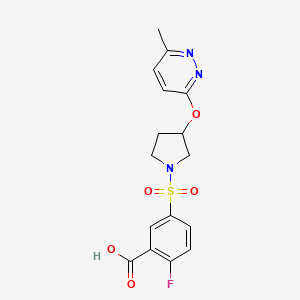
![2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2513041.png)
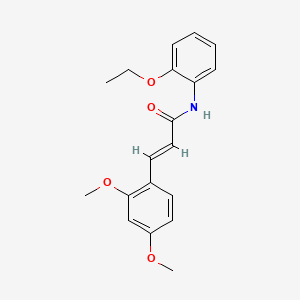
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2513046.png)
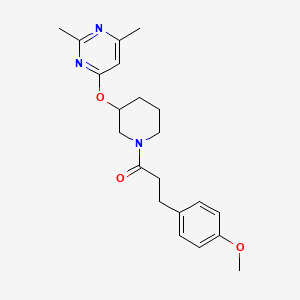
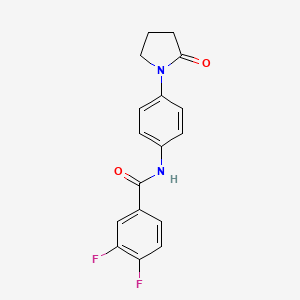
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)

